4-(2-CYANOVINYL)PHENYLBORONIC ACID
Overview
Description
4-(2-CYANOVINYL)PHENYLBORONIC ACID is an organic compound with the molecular formula C9H8BNO2 It is a boronic acid derivative that contains a phenyl ring substituted with a cyanovinyl group and a boronic acid group
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
(4-(2-Cyanovinyl)phenyl)boronic acid is a type of organoboron compound. Organoboron compounds are widely used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Organoboron compounds are known to participate in various biochemical pathways through their involvement in carbon-carbon bond-forming reactions .
Result of Action
The formation of new carbon-carbon bonds through suzuki-miyaura cross-coupling reactions can lead to the synthesis of various biologically active compounds .
Action Environment
The action, efficacy, and stability of (4-(2-Cyanovinyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids. Moreover, the presence of certain metal catalysts, such as palladium, is crucial for Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CYANOVINYL)PHENYLBORONIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzonitrile and vinylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-bromobenzonitrile with vinylboronic acid.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-CYANOVINYL)PHENYLBORONIC ACID undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst.
Substitution: The cyanovinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Nucleophiles: Amines, thiols.
Major Products
Phenyl Derivatives: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Cyanovinyl Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-(2-CYANOVINYL)PHENYLBORONIC ACID has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules and materials.
Materials Science: Employed in the development of advanced materials such as polymers and liquid crystals.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Biological Research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Contains a phenyl ring and a boronic acid group but lacks the cyanovinyl substituent.
4-Cyanophenylboronic Acid: Similar structure but with a cyano group directly attached to the phenyl ring instead of a cyanovinyl group.
Vinylboronic Acid: Contains a vinyl group and a boronic acid group but lacks the phenyl ring.
Uniqueness
4-(2-CYANOVINYL)PHENYLBORONIC ACID is unique due to the presence of both a cyanovinyl group and a boronic acid group on the same phenyl ring
Properties
IUPAC Name |
[4-(2-cyanoethenyl)phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,12-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHXSADADVYMLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=CC#N)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695589 | |
Record name | [4-(2-Cyanoethenyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-14-5 | |
Record name | [4-(2-Cyanoethenyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.